tert-butyl (3R)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride
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Overview
Description
tert-Butyl (3R)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a tert-butyl group, a piperazine ring, and a pyrrolidine ring. It is often used in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl (3R)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate with hydrochloric acid. The reaction is usually carried out under controlled conditions to ensure the purity and yield of the final product. Common reagents used in the synthesis include tert-butyl chloroformate, piperazine, and pyrrolidine.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The process may also include purification steps such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl (3R)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a building block for drug development.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3R)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate
- tert-Butyl (3S)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate
- tert-Butyl (3R)-3-(morpholin-1-yl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (3R)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of both piperazine and pyrrolidine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
2703749-24-8 |
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Molecular Formula |
C13H26ClN3O2 |
Molecular Weight |
291.82 g/mol |
IUPAC Name |
tert-butyl (3R)-3-piperazin-1-ylpyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H25N3O2.ClH/c1-13(2,3)18-12(17)16-7-4-11(10-16)15-8-5-14-6-9-15;/h11,14H,4-10H2,1-3H3;1H/t11-;/m1./s1 |
InChI Key |
CPZJCUJZNASBJI-RFVHGSKJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)N2CCNCC2.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2CCNCC2.Cl |
Purity |
95 |
Origin of Product |
United States |
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